Acetamide, N-[2-(4-nitrophenyl)ethyl]- (CAS 6270-07-1) is a highly stable, crystalline protected amine serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals [1]. By masking the primary amine of phenethylamine with an acetyl group, this compound enables highly regioselective para-nitration and prevents unwanted side reactions during downstream functionalization[2]. Commercially available as a light yellow powder with typical purities exceeding 98.0%, it is widely utilized as a storable precursor for 4-nitrophenethylamine derivatives and as a foundational building block in the industrial production of antiarrhythmic agents like Dofetilide [3].
Generic substitution with unprotected 4-nitrophenethylamine or attempting in-house nitration of raw phenethylamine frequently fails due to severe processability and purity limitations [1]. Direct nitration of unprotected phenethylamine generates intractable mixtures of ortho- and para-isomers alongside oxidative degradation products, requiring prohibitive purification steps . Furthermore, utilizing the unprotected primary amine in complex API synthesis often leads to uncontrolled polyalkylation, whereas the N-acetylated form strictly limits reactivity to allow for chemoselective mono-alkylation or controlled deprotection [2]. Consequently, procuring the pre-formed, para-selective acetamide is essential for maintaining batch-to-batch reproducibility and high yields in pharmaceutical manufacturing workflows.
Procuring Acetamide, N-[2-(4-nitrophenyl)ethyl]- provides a guaranteed para-substituted building block, bypassing the poor regioselectivity of unprotected amine nitration [1]. Industrial synthesis of this compound via the nitration of N-phenethylacetamide, followed by simple recrystallization, routinely achieves >98.0% para-isomer purity. In contrast, direct nitration of phenethylamine yields complex ortho/para mixtures that require expensive chromatographic separation [1].
| Evidence Dimension | Para-isomer purity and process yield |
| Target Compound Data | >98.0% purity via recrystallization of the N-acetylated precursor |
| Comparator Or Baseline | Complex ortho/para mixtures requiring chromatography for unprotected phenethylamine |
| Quantified Difference | Elimination of ortho-isomer impurities without chromatography |
| Conditions | Industrial scale nitration (HNO3/H2SO4) and purification |
Procuring the highly pure para-nitro acetamide eliminates the need for hazardous in-house nitration and costly isomer separation steps.
As a protected intermediate, Acetamide, N-[2-(4-nitrophenyl)ethyl]- exhibits excellent thermal and oxidative stability, presenting as a non-hygroscopic crystalline powder with a well-defined melting point of approximately 140°C [1]. Unprotected 4-nitrophenethylamine free base is prone to degradation and is typically handled as a hygroscopic hydrochloride salt, which complicates precise weighing and long-term storage . The robust physical profile of the acetamide ensures consistent assay values over extended storage periods [2].
| Evidence Dimension | Physical stability and handling |
| Target Compound Data | Stable, non-hygroscopic crystalline solid (mp ~140°C) |
| Comparator Or Baseline | Oxidation-prone free base or hygroscopic hydrochloride salt (4-nitrophenethylamine) |
| Quantified Difference | Extended shelf-life and elimination of hygroscopic water-weight variability |
| Conditions | Standard bulk storage and ambient laboratory handling |
The acetamide provides a highly stable, easily weighable form that reduces waste and ensures precise stoichiometric accuracy in bulk procurement.
For workflows requiring the free primary amine, Acetamide, N-[2-(4-nitrophenyl)ethyl]- serves as an exceptionally efficient precursor [1]. Direct acid hydrolysis using 2M hydrochloric acid under reflux conditions cleanly removes the acetyl group, precipitating 4-nitrophenethylamine hydrochloride in high industrial yields of approximately 84.7% with a final product purity of 99.6% . This single-step, high-yielding conversion allows facilities to store the cheaper, stable acetamide and generate the amine salt strictly on-demand [1].
| Evidence Dimension | Deprotection yield and final purity |
| Target Compound Data | ~84.7% yield and 99.6% purity of the hydrochloride salt |
| Comparator Or Baseline | De novo multi-step synthesis of 4-nitrophenethylamine hydrochloride |
| Quantified Difference | >84% recovery of the pure amine salt in a single step |
| Conditions | Refluxing 2M HCl for 20 hours followed by precipitation |
Buyers can procure the stable acetamide as a cost-effective bulk precursor, generating the highly pure amine hydrochloride salt on-demand with minimal loss.
In the synthesis of complex APIs such as Dofetilide, the N-acetyl group provides essential chemoselective control [1]. The acetamide functionality allows for controlled, mono-selective N-alkylation (e.g., methylation) of the nitrogen atom, whereas attempting similar alkylation on an unprotected primary amine rapidly leads to over-alkylation, forming tertiary amines or quaternary ammonium salts [2]. This protection strategy ensures high yields of the desired secondary amine precursor upon subsequent deprotection [1].
| Evidence Dimension | Alkylation selectivity |
| Target Compound Data | Mono-selective N-alkylation enabled by the acetamide protecting group |
| Comparator Or Baseline | Uncontrolled polyalkylation of unprotected primary amines |
| Quantified Difference | Prevention of tertiary/quaternary amine byproducts |
| Conditions | Standard N-alkylation conditions in API intermediate synthesis |
Using the N-acetylated precursor is critical for preventing yield-destroying polyalkylation impurities during the synthesis of secondary amine-containing drugs.
Acetamide, N-[2-(4-nitrophenyl)ethyl]- is utilized as a foundational, high-purity starting material in cardiovascular drug synthesis. The acetamide group allows for controlled N-methylation before nitro reduction and sulfonylation, ensuring high-fidelity assembly of the Dofetilide pharmacophore [1].
This compound is ideal for manufacturing facilities that require 4-nitrophenethylamine hydrochloride but prefer to procure and store a highly stable, non-hygroscopic, and cost-effective protected precursor. It can be quantitatively deprotected via simple acid hydrolysis immediately prior to use .
By subjecting the nitro group to catalytic reduction, this compound serves as a reliable, direct intermediate for generating N-[2-(4-aminophenyl)ethyl]acetamide. This reduced derivative is widely utilized in the development of neuroactive compounds, melatonin analogs, and complex receptor agonists [2].